molecular formula C12H26N2 B13331315 [3-(Cycloheptylamino)propyl]dimethylamine

[3-(Cycloheptylamino)propyl]dimethylamine

Cat. No.: B13331315
M. Wt: 198.35 g/mol
InChI Key: BHWOATHULGUNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Cycloheptylamino)propyl]dimethylamine is a chemical compound with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of [3-(Cycloheptylamino)propyl]dimethylamine typically involves the reaction of cycloheptylamine with 3-chloropropyl dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

[3-(Cycloheptylamino)propyl]dimethylamine undergoes various chemical reactions, including:

Scientific Research Applications

[3-(Cycloheptylamino)propyl]dimethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(Cycloheptylamino)propyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to [3-(Cycloheptylamino)propyl]dimethylamine include:

These compounds share similar chemical properties but differ in their ring size and specific applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N-cycloheptyl-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C12H26N2/c1-14(2)11-7-10-13-12-8-5-3-4-6-9-12/h12-13H,3-11H2,1-2H3

InChI Key

BHWOATHULGUNGD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1CCCCCC1

Origin of Product

United States

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